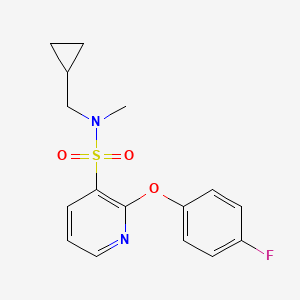
N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: 4-fluorophenol.
Reaction: Etherification with the intermediate pyridine sulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI).
Conditions: Conducted in an inert atmosphere, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Methylation
Starting Material: The intermediate compound from the previous step.
Reaction: Methylation using methyl iodide or dimethyl sulfate.
Conditions: Typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Pyridine Sulfonamide Core
Starting Material: 2-chloropyridine-3-sulfonamide.
Reaction: Nucleophilic substitution with cyclopropylmethylamine under basic conditions to introduce the cyclopropylmethyl group.
Conditions: Typically performed in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydride or potassium carbonate.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the cyclopropylmethyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in inert solvents like ether or THF.
Products: Reduction of the sulfonamide group can yield amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce various functional groups onto the pyridine ring or the fluorophenoxy moiety.
科学的研究の応用
N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide has several applications in scientific research:
-
Medicinal Chemistry
Potential Use: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Research Focus: Investigating its efficacy and safety in preclinical models for diseases such as cancer or neurological disorders.
-
Materials Science
Application: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Research Focus: Exploring its use in the development of advanced materials for electronics or photonics.
-
Biological Studies
Use: As a probe to study biological pathways or as a ligand in biochemical assays.
Research Focus: Understanding its interaction with biological macromolecules and its potential as a tool in molecular biology.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include:
-
Enzyme Inhibition
Target: Specific enzymes involved in disease pathways.
Mechanism: Binding to the active site or allosteric sites, inhibiting enzyme activity.
-
Receptor Modulation
Target: Cell surface or intracellular receptors.
Mechanism: Acting as an agonist or antagonist to modulate receptor signaling pathways.
類似化合物との比較
N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide can be compared with other compounds that have similar structural features or applications:
-
N-(cyclopropylmethyl)-2-(4-chlorophenoxy)-N-methylpyridine-3-sulfonamide
Similarity: Similar structure with a chlorine atom instead of a fluorine atom.
Difference: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.
-
N-(cyclopropylmethyl)-2-(4-methoxyphenoxy)-N-methylpyridine-3-sulfonamide
Similarity: Similar structure with a methoxy group instead of a fluorine atom.
Difference: The methoxy group can affect the compound’s electronic properties and interactions with biological targets.
-
N-(cyclopropylmethyl)-2-(4-bromophenoxy)-N-methylpyridine-3-sulfonamide
Similarity: Similar structure with a bromine atom instead of a fluorine atom.
Difference: Bromine’s larger size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the unique aspects of this compound, particularly the influence of the fluorine atom on its chemical and biological properties.
特性
IUPAC Name |
N-(cyclopropylmethyl)-2-(4-fluorophenoxy)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-19(11-12-4-5-12)23(20,21)15-3-2-10-18-16(15)22-14-8-6-13(17)7-9-14/h2-3,6-10,12H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXAWCXLNJYKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B6750836.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)
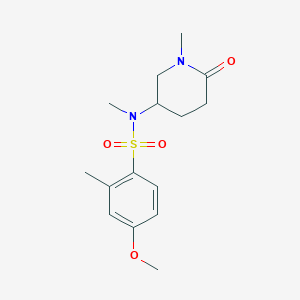
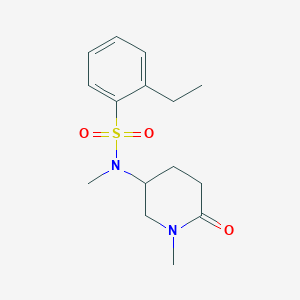
![2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide](/img/structure/B6750856.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide](/img/structure/B6750869.png)
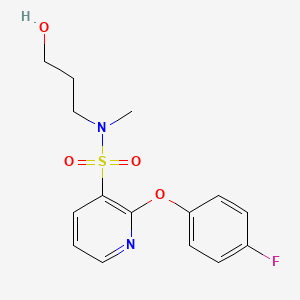
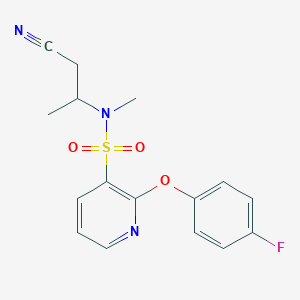
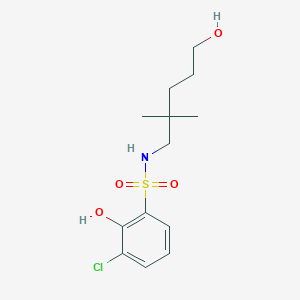
![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
![Methyl 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-3-phenylpropanoate](/img/structure/B6750931.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)
